5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
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Description
5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H8ClFN2O and its molecular weight is 226.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis with Chromones: This compound participates in reactions with pyrrolidine, piperidine, and morpholine, resulting in various oxadiazole derivatives. These reactions highlight its versatility in synthesizing diverse chemical structures (Rao et al., 2014).
- Formation of Novel Methanones: It serves as a precursor in synthesizing novel methanones with antibacterial properties, demonstrating its potential in pharmaceutical applications (Rai et al., 2010).
Biological and Pharmacological Applications
- Antimicrobial and Antitubercular Activity: Derivatives of this compound have shown significant antimicrobial and antitubercular activity, indicating its potential in developing new therapeutic agents (Shingare et al., 2018).
- Herbicidal Activity: Its derivatives have been used to synthesize compounds with herbicidal activity against graminaceous plants, suggesting applications in agriculture (Tajik & Dadras, 2011).
Advanced Material Science
- Liquid Crystalline Properties: Compounds derived from it have been investigated for their liquid crystalline properties, indicating potential use in material science (Zhu et al., 2009).
- Photoluminescent Property: Some derivatives exhibit photoluminescent properties, making them candidates for applications in optoelectronics (Han et al., 2010).
Potential for Anticancer Research
- Anticancer Agent Development: Novel amine derivatives of this compound have shown promise as anticancer agents, highlighting its potential in oncological research (Vinayak et al., 2017).
Properties
IUPAC Name |
5-(chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c1-6-2-3-7(4-8(6)12)10-13-9(5-11)15-14-10/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNHRJAZRIKQNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.